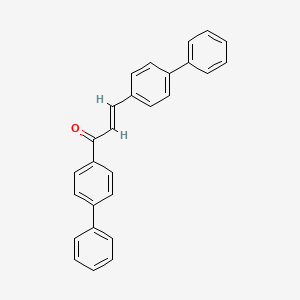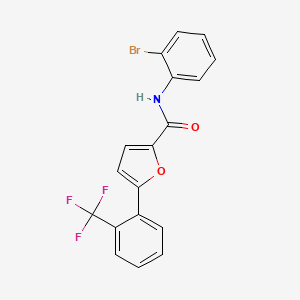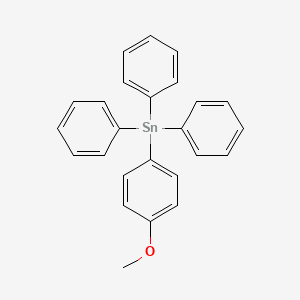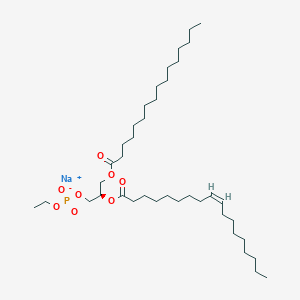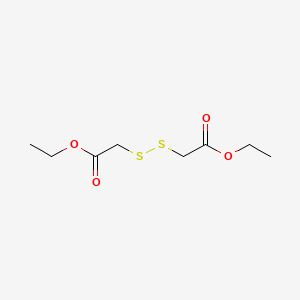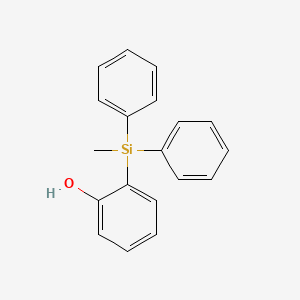
2-(Diphenylmethylsilyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylmethylsilyl)phenol is an organic compound with the molecular formula C19H18OSi It is characterized by the presence of a phenol group substituted with a diphenylmethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylmethylsilyl)phenol typically involves the reaction of phenol with diphenylmethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows: [ \text{Phenol} + \text{Diphenylmethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol group can direct substitutions to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium nitrosodisulfonate (Fremy’s salt) and other quinone-forming reagents.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or tin(II) chloride (SnCl2) are used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated phenols.
Scientific Research Applications
2-(Diphenylmethylsilyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Industry: Used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Diphenylmethylsilyl)phenol involves its interaction with molecular targets through its phenolic and silyl groups. The phenolic group can participate in hydrogen bonding and electron donation, while the silyl group can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways, including oxidative stress responses and enzyme inhibition.
Comparison with Similar Compounds
Phenol: The parent compound, with a simpler structure and different reactivity.
Diphenylmethylsilanol: Similar silyl group but lacks the phenolic hydroxyl group.
Quinones: Oxidized derivatives of phenols with distinct redox properties.
Uniqueness: 2-(Diphenylmethylsilyl)phenol is unique due to the combination of the phenolic hydroxyl group and the diphenylmethylsilyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
151310-07-5 |
|---|---|
Molecular Formula |
C19H18OSi |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-[methyl(diphenyl)silyl]phenol |
InChI |
InChI=1S/C19H18OSi/c1-21(16-10-4-2-5-11-16,17-12-6-3-7-13-17)19-15-9-8-14-18(19)20/h2-15,20H,1H3 |
InChI Key |
QUZUIEBXOPRITK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


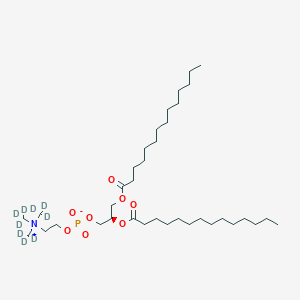
![Ethyl 2-amino-6-[2-(4-methylphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11942496.png)

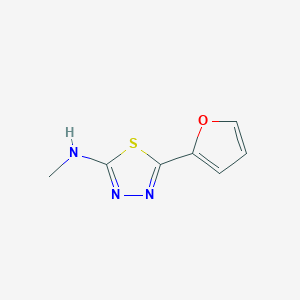
![Ethyl 2-amino-6-(2-oxo-2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11942515.png)

![1-(4-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11942528.png)

